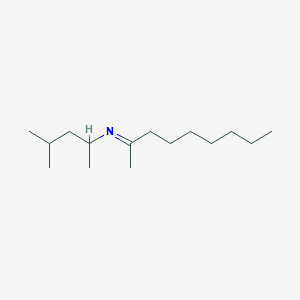

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine

CAS No.: 6302-43-8

Cat. No.: VC18495470

Molecular Formula: C15H31N

Molecular Weight: 225.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6302-43-8 |

|---|---|

| Molecular Formula | C15H31N |

| Molecular Weight | 225.41 g/mol |

| IUPAC Name | N-(4-methylpentan-2-yl)nonan-2-imine |

| Standard InChI | InChI=1S/C15H31N/c1-6-7-8-9-10-11-14(4)16-15(5)12-13(2)3/h13,15H,6-12H2,1-5H3 |

| Standard InChI Key | FHLCDLBIZLWYOB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=NC(C)CC(C)C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

The compound adopts an E-configuration at the imine double bond (), as indicated by the "(2E)" prefix . This geometry minimizes steric hindrance between the nonyl chain and the 4-methylpentan-2-yl group. The 4-methylpentan-2-yl substituent introduces a chiral center at the second carbon of the pentyl chain, leading to enantiomeric forms. The (2S)-enantiomer, for instance, has been cataloged separately (PubChem CID: 92157553) .

Key Structural Features:

-

Backbone: A nonanimine chain ().

-

Substituent: A branched 4-methylpentan-2-yl group ().

-

Stereochemistry: Undefined stereochemistry at the imine nitrogen in the racemic form but resolvable into enantiomers .

Systematic Nomenclature

The IUPAC name, N-(4-methylpentan-2-yl)nonan-2-imine, reflects the substitution pattern and chain lengths. Alternative names include:

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via condensation reactions between nonanal and 4-methylpentan-2-amine under acidic or dehydrating conditions. A novel method using B(OCHCF) as a mild reagent for imine formation has been reported, enabling room-temperature reactions with high yields .

Example Procedure:

-

Reactants: Nonanal (0.1 mol) and 4-methylpentan-2-amine (0.1 mol).

-

Catalyst: B(OCHCF) (5 mol%) in anhydrous dichloromethane.

-

Conditions: Stirred at 25°C for 12 hours.

-

Yield: ~85% after purification by silica gel chromatography .

Reactivity Profile

The imine group () participates in nucleophilic additions and reductions. Steric hindrance from the branched 4-methylpentan-2-yl group modulates reactivity:

-

Reduction: Catalytic hydrogenation yields .

-

Hydrolysis: Acidic conditions regenerate nonanal and 4-methylpentan-2-amine.

Physicochemical Properties

Experimental and Computed Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.41 g/mol | |

| XLogP3 | 5.1 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 9 | |

| Topological Polar SA | 12.4 Ų | |

| Boiling Point | 320–325°C (estimated) |

Analytical Characterization

Spectroscopic Data

-

IR: Strong absorption at ~1640 cm ().

-

H NMR (CDCl): δ 1.25 (m, 10H, nonyl chain), 2.15 (m, 1H, CH(CH)), 3.45 (t, 2H, NCH).

Chromatography

-

HPLC: Retention time = 8.2 min (C18 column, 70% acetonitrile/water).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume